3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- A Z-configuration at the methylidene bridge linking the thiazolidinone and pyridopyrimidinone systems.
- A morpholinyl group at the C2 position of the pyridopyrimidinone, enhancing solubility and modulating pharmacokinetic properties .
This compound belongs to a class of molecules designed for diverse biological applications, leveraging the thioxo-thiazolidinone scaffold’s known roles in enzyme inhibition (e.g., tyrosine kinases, carbonic anhydrases) and antimicrobial activity .
Properties
Molecular Formula |
C25H24N4O4S2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O4S2/c1-32-18-7-5-17(6-8-18)9-11-29-24(31)20(35-25(29)34)16-19-22(27-12-14-33-15-13-27)26-21-4-2-3-10-28(21)23(19)30/h2-8,10,16H,9,11-15H2,1H3/b20-16- |
InChI Key |
MKHYEZOMZTZTPA-SILNSSARSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This step involves the reaction of a 4-methoxyphenyl ethyl ketone with thiourea under acidic conditions to form the thiazolidinone ring.
Pyridopyrimidinone Core Construction: The thiazolidinone intermediate is then reacted with a pyridopyrimidinone precursor, often through a condensation reaction.
Morpholine Addition: Finally, the morpholine group is introduced via nucleophilic substitution, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas like cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in substituents on the thiazolidinone and pyridopyrimidinone moieties, which influence physicochemical and biological properties. Key examples include:
Impact of Substituents:
Biological Activity
The compound 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a complex molecular structure with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 551.67 g/mol. Its structure includes a pyrido-pyrimidine core, a thiazolidinone moiety, and a morpholine group, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidinone derivative has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Interaction : The morpholine group may facilitate binding to various receptors, modulating their activity and leading to physiological responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, thiazolidinone derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound shows promise as an antimicrobial agent. Thiazolidinones are known for their ability to inhibit bacterial growth by disrupting cell wall synthesis and inhibiting nucleic acid synthesis .
Antidiabetic Effects
Some derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is likely due to the modulation of glucose transporters and insulin signaling pathways .
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the low micromolar range. |
| Study 2 | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 3 | Reported improvements in glucose tolerance tests in diabetic rats treated with thiazolidinone derivatives. |
Case Studies
- Case Study on Anticancer Activity : In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers.
- Case Study on Antimicrobial Efficacy : A study involving Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Case Study on Antidiabetic Potential : In a diabetic rat model, administration of the compound led to a significant decrease in fasting blood glucose levels after four weeks of treatment compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
